molecular formula C18H15Cl2FO2 B14944774 1,1-Dichloro-7b-ethoxy-2-(4-fluorophenyl)-1,1a,2,7b-tetrahydrocyclopropa[c]chromene

1,1-Dichloro-7b-ethoxy-2-(4-fluorophenyl)-1,1a,2,7b-tetrahydrocyclopropa[c]chromene

Cat. No.: B14944774
M. Wt: 353.2 g/mol
InChI Key: XMVVCRVUKADPAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dichloro-7b-ethoxy-2-(4-fluorophenyl)-1,1a,2,7b-tetrahydrocyclopropa[c]chromene is a complex organic compound with a unique structure that includes a cyclopropane ring fused to a chromene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dichloro-7b-ethoxy-2-(4-fluorophenyl)-1,1a,2,7b-tetrahydrocyclopropa[c]chromene typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of a chromene derivative, followed by chlorination and ethoxylation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and greener reaction conditions to minimize environmental impact and improve safety.

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-7b-ethoxy-2-(4-fluorophenyl)-1,1a,2,7b-tetrahydrocyclopropa[c]chromene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove chlorine atoms or reduce other functional groups.

    Substitution: This reaction allows for the replacement of chlorine atoms with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromenes.

Scientific Research Applications

1,1-Dichloro-7b-ethoxy-2-(4-fluorophenyl)-1,1a,2,7b-tetrahydrocyclopropa[c]chromene has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the effects of cyclopropane-containing compounds on biological systems.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dichloro-7b-ethoxy-2-(4-fluorophenyl)-1,1a,2,7b-tetrahydrocyclopropa[c]chromene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dichloro-2-(4-fluorophenyl)ethane
  • 1,1-Dichloro-2-(4-fluorophenyl)cyclopropane
  • 7b-Ethoxy-2-(4-fluorophenyl)chromene

Uniqueness

1,1-Dichloro-7b-ethoxy-2-(4-fluorophenyl)-1,1a,2,7b-tetrahydrocyclopropa[c]chromene is unique due to its fused cyclopropane-chromene structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H15Cl2FO2

Molecular Weight

353.2 g/mol

IUPAC Name

1,1-dichloro-7b-ethoxy-2-(4-fluorophenyl)-1a,2-dihydrocyclopropa[c]chromene

InChI

InChI=1S/C18H15Cl2FO2/c1-2-22-17-13-5-3-4-6-14(13)23-15(16(17)18(17,19)20)11-7-9-12(21)10-8-11/h3-10,15-16H,2H2,1H3

InChI Key

XMVVCRVUKADPAS-UHFFFAOYSA-N

Canonical SMILES

CCOC12C(C1(Cl)Cl)C(OC3=CC=CC=C23)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.